molecular formula C8H14N2O2 B12931327 5-Butyl-5-methylimidazolidine-2,4-dione CAS No. 6326-76-7

5-Butyl-5-methylimidazolidine-2,4-dione

Cat. No.: B12931327
CAS No.: 6326-76-7
M. Wt: 170.21 g/mol
InChI Key: DODOBUMYRADSQT-UHFFFAOYSA-N
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Description

5-Butyl-5-methylimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by a five-membered heterocyclic core containing two nitrogen atoms and three carbons, with ketone groups at positions 2 and 4. The compound features a butyl (C₄H₉) and methyl (CH₃) group at position 5, conferring unique steric and electronic properties.

Properties

IUPAC Name

5-butyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-4-5-8(2)6(11)9-7(12)10-8/h3-5H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOBUMYRADSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283265
Record name 5-butyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-76-7
Record name NSC30719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-butyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-butyl-N-methylurea with glyoxal in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 5-Butyl-5-methylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-Butyl-5-methylimidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteins involved in cellular signaling pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazolidine-2,4-dione derivatives are distinguished by substituents at positions 3, 5, or both. Key comparisons include:

Compound Name Substituents (Position 5) Core Structure Key Structural Features
5-Butyl-5-methylimidazolidine-2,4-dione Butyl, methyl Imidazolidine-2,4-dione Aliphatic substituents; potential hydrophobicity
IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) 4-Ethylphenyl, phenyl Imidazolidine-2,4-dione Aromatic substituents; enhanced π-π interactions
4f ((Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione) (E)-3-Phenylallylidene Imidazolidine-2,4-dione Conjugated arylidene group; UV absorption properties
1d (5-(3-Methoxybenzylidene)thiazolidine-2,4-dione) 3-Methoxybenzylidene Thiazolidine-2,4-dione Sulfur-containing core; high lipoxygenase inhibition

Key Observations :

  • Aliphatic vs.
  • Core Modifications : Replacing the imidazolidine core with thiazolidine (sulfur-containing) alters electronic properties and bioactivity. Thiazolidine derivatives exhibit higher enzyme inhibition (e.g., 84.2% lipoxygenase inhibition for compound 1d ).

Key Findings :

  • Antinociceptive Potential: IM-3 (5-(4-ethylphenyl)-3-phenyl derivative) showed CNS activity, suggesting that aryl substituents enhance blood-brain barrier penetration .
  • Enzyme Inhibition : Thiazolidine-2,4-diones outperform imidazolidine analogs in lipoxygenase inhibition, likely due to sulfur’s electron-withdrawing effects .

Physicochemical Properties

  • Solubility : Aliphatic substituents (e.g., butyl, methyl) reduce water solubility compared to polar arylidene or methoxy groups (e.g., 5-(4-methoxyphenyl) derivatives ).
  • Stability : Imidazolidine-2,4-diones with aromatic substituents show higher thermal stability due to π-stacking interactions .
  • Spectroscopic Data : DFT calculations for pyran-2,4-dione analogs reveal dipole moments and NMR chemical shifts correlated with substituent electronegativity (R² = 0.93–0.94) .

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